5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid
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Overview
Description
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C12H14O2. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 5,6-dimethylindan with a carboxylating agent such as carbon dioxide in the presence of a catalyst . The reaction conditions often require elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as palladium or nickel may be used to facilitate the carboxylation reaction, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, metabolism, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylindan: A precursor in the synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
2,3-Dihydro-5,6-dimethyl-1H-indene: A structurally similar compound with different functional groups.
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a carboxylic acid group.
Uniqueness
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-6-9-4-3-5-10(9)11(8(7)2)12(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
SIEILMDPNLMTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1C)C(=O)O |
Origin of Product |
United States |
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